3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4,4-Trifluorobutyl)bicyclo[111]pentane-1-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of a trifluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group typically yields carboxylate salts, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and trifluorobutyl moiety. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the trifluorobutyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the trifluorobutyl group, making it less lipophilic.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trifluorobutyl group, affecting its chemical properties and reactivity.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Uniqueness
The presence of the trifluorobutyl group in 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
2763755-18-4 |
---|---|
Molecular Formula |
C10H13F3O2 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.